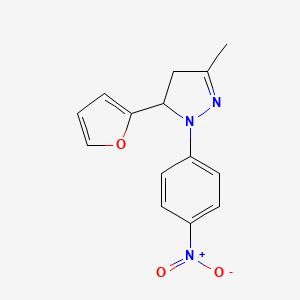

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

CAS No.: 312913-67-0

Cat. No.: VC11817063

Molecular Formula: C14H13N3O3

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312913-67-0 |

|---|---|

| Molecular Formula | C14H13N3O3 |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole |

| Standard InChI | InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 |

| Standard InChI Key | FNIYWLDEOSHKTD-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is C₁₅H₁₄N₄O₃, with a calculated molecular weight of 298.30 g/mol. The compound crystallizes as a red block (melting point ≈ 290°C), consistent with related pyrazole derivatives. Key structural elements include:

-

A 4,5-dihydro-1H-pyrazole core, which confers partial saturation at positions 4 and 5.

-

A 4-nitrophenyl group at position 1, introducing strong electron-withdrawing effects.

-

A furan-2-yl substituent at position 5, contributing aromatic π-electron density.

-

A methyl group at position 3, enhancing steric bulk and lipophilicity .

Table 1: Physicochemical Characterization

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₃ |

| Molecular Weight (g/mol) | 298.30 |

| Melting Point (°C) | 290 |

| Rf Value (TLC) | 0.58 |

| % Yield | 72–85% |

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-step process:

-

Chalcone Formation: 4-Nitroacetophenone reacts with furfuraldehyde via Claisen-Schmidt condensation in ethanol, catalyzed by silver trifluoromethanesulfonate (AgOTf). This yields a nitro-substituted chalcone intermediate .

-

Cyclocondensation: The chalcone undergoes cyclization with hydrazine hydrate in ethanol, forming the dihydropyrazole ring. The methyl group originates from the acetophenone starting material .

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Catalyst | AgOTf (5 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

1341.48: Asymmetric stretching of the nitro (NO₂) group.

-

3336.56: N-H stretching of the pyrazole ring.

-

1594.15: C=N stretching of the conjugated imine.

-

2920–2850: C-H stretching of the methyl group.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.24 (d, 1H): Pyrazole N-H proton.

-

δ 6.38–8.17 (m, 7H): Aromatic protons from furan and nitrophenyl groups.

-

δ 3.40 (d, 1H): Aliphatic proton adjacent to the dihydro region.

-

δ 2.50 (s, 3H): Methyl group at position 3.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 160.2: Nitro-substituted aromatic carbon.

-

δ 148.7: Furan oxygen-linked carbon.

Antimicrobial Activity

Bioactivity Profile

The compound demonstrates potent activity against:

-

Gram-positive bacteria: Bacillus subtilis, Staphylococcus aureus (MIC = 3.12 μg/ml).

-

Gram-negative bacteria: Pseudomonas aeruginosa (MIC = 3.12 μg/ml).

-

Fungi: Candida albicans, Aspergillus niger (MIC = 3.12 μg/ml).

Table 3: Minimum Inhibitory Concentrations (MIC)

| Microorganism | MIC (μg/ml) |

|---|---|

| Bacillus subtilis | 3.12 |

| Staphylococcus aureus | 3.12 |

| Pseudomonas aeruginosa | 3.12 |

| Candida albicans | 3.12 |

| Aspergillus niger | 3.12 |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume